3-(chloromethyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine hydrochloride
CAS No.:
Cat. No.: VC15957556
Molecular Formula: C9H10Cl2N2
Molecular Weight: 217.09 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| Molecular Formula | C9H10Cl2N2 | 
|---|---|
| Molecular Weight | 217.09 g/mol | 
| IUPAC Name | 3-(chloromethyl)-1-methylpyrrolo[2,3-b]pyridine;hydrochloride | 
| Standard InChI | InChI=1S/C9H9ClN2.ClH/c1-12-6-7(5-10)8-3-2-4-11-9(8)12;/h2-4,6H,5H2,1H3;1H | 
| Standard InChI Key | PNZUXFUVOWYISB-UHFFFAOYSA-N | 
| Canonical SMILES | CN1C=C(C2=C1N=CC=C2)CCl.Cl | 
Introduction
Chemical Identity and Structural Features
Basic Chemical Descriptors
3-(Chloromethyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine hydrochloride is characterized by the following identifiers:
| Property | Value | Source | 
|---|---|---|
| CAS Number | 1638771-61-5 | |
| Molecular Formula | ||
| Molecular Weight | 217.09 g/mol | |
| IUPAC Name | 3-(Chloromethyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine hydrochloride | 
The compound features a pyrrolo[2,3-b]pyridine core, a bicyclic system comprising a pyrrole ring fused to a pyridine ring. The chloromethyl group at position 3 and the methyl group at position 1 are critical for its reactivity and interactions with biological targets .
Structural Isomerism and Analogues
A structural isomer, 6-(chloromethyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine hydrochloride (CAS: 1638763-69-5), shares the same molecular formula but differs in the chloromethyl group’s position . Comparative studies suggest that positional isomerism significantly affects biological activity. For instance, substituents at position 3 in pyrrolopyridines often enhance kinase inhibition , whereas position 5 modifications influence elastase binding .
Synthesis and Manufacturing
Optimization Challenges
Synthetic yields depend on reaction conditions. For example, microwave-assisted amidation at 150–160°C improves coupling efficiency in related pyrrolopyridines . Purification via column chromatography (e.g., n-hexane/EtOAc gradients) is often required to isolate the target compound .
Physicochemical Properties
Experimental and Predicted Data
Limited experimental data are available for this compound. Key parameters include:
| Property | Value | Notes | 
|---|---|---|
| Melting Point | Not reported | Likely >200°C (analogues) | 
| Solubility | Soluble in polar solvents (DMF, DMSO) | Inferred from structural analogues | 
| Stability | Hygroscopic | Requires anhydrous storage | 
The chloromethyl group enhances electrophilicity, making the compound reactive toward nucleophiles like amines and thiols .
Recent Research Developments
Patent Activity
- 
US20090233955A1: Discloses pyrrolo[2,3-b]pyridines as kinase inhibitors, emphasizing substitutions at positions 1 and 3 .
 - 
US20090233956A1: Covers analogues with cycloalkylamino groups for inflammatory diseases .
 
Computational Insights
WaterMap analysis of JAK3-bound pyrrolopyridines predicts that hydrophobic substituents at position 3 improve binding affinity by displacing high-energy water molecules .
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